4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
Description
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-9-12-6-7-13(9)8-10-2-4-11-5-3-10;;/h6-7,10-11H,2-5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZUIUWLQFCWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-29-4 | |
| Record name | 4-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct N-Alkylation of Piperidine with 2-Methylimidazole Derivatives
A common synthetic approach involves the reaction of 2-methyl-1H-imidazole with a piperidine derivative bearing a suitable leaving group (e.g., halomethyl group). The nucleophilic nitrogen of the imidazole attacks the electrophilic carbon of the piperidine substituent, forming the methylene bridge.
- Typical reagents : 2-methyl-1H-imidazole, 4-(chloromethyl)piperidine or 4-(bromomethyl)piperidine
- Conditions : Polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (50–100 °C), and bases such as potassium carbonate or triethylamine to capture the released halide and promote substitution
- Outcome : Formation of 4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine as a free base
Salt Formation: Dihydrochloride Preparation
The free base is then treated with hydrochloric acid (HCl) to form the dihydrochloride salt, which enhances the compound's solubility and stability.
- Method : Bubbling dry HCl gas into a solution of the free base in anhydrous ethanol or ether, or addition of concentrated HCl aqueous solution followed by crystallization
- Result : Crystalline dihydrochloride salt suitable for pharmaceutical or analytical use
Detailed Research Findings and Data
Analogous Imidazole-Piperidine Compounds Synthesis
While direct literature on “this compound” is limited, closely related compounds such as 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride have been synthesized via:
- Imidazole ring formation through condensation of glyoxal and ammonia followed by cyclization with formaldehyde
- Nucleophilic substitution to attach the piperidine ring to the imidazole intermediate
- Purification by recrystallization or chromatography to obtain the dihydrochloride salt
This method underscores the importance of stepwise ring construction and coupling reactions under controlled conditions to achieve high purity and yield.
N-Alkylation of Imidazole Derivatives (Solvent-Free Protocol)
A green chemistry approach for preparing imidazole derivatives relevant to the target compound involves:
- Solvent-free N-alkylation of imidazole with tert-butyl chloroacetate in the presence of potassium carbonate at 0–60 °C
- Isolation of the ester intermediate by adding water to precipitate the product, avoiding hazardous solvents
- Hydrolysis of the ester in aqueous medium followed by treatment with hydrochloric acid to afford the imidazol-1-yl-acetic acid hydrochloride salt
This two-step process achieves high yields (up to 93%) and purity (chromatographic purity >99%) with minimal environmental impact.
Piperidine Ring Synthesis and Functionalization
Advanced synthetic methods for substituted piperidines, including 2,5- and 2,6-disubstituted piperidines, involve:
- Organozinc reagents derived from protected amino acids, which undergo copper-catalyzed allylation with bifunctional electrophiles
- Cyclization using bases such as sodium hydride to form piperidine rings with desired substitution patterns
- Hydrogenation and Heck reactions to introduce further functional groups or stereochemistry control
These methods enable the preparation of piperidine derivatives with high stereoselectivity and enantiomeric purity, which are crucial for biological activity.
Comparative Data Table: Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| N-Alkylation (imidazole + piperidine derivative) | 2-methyl-1H-imidazole, 4-(halomethyl)piperidine, K2CO3, DMF, 60–100 °C | 60–85 | >95 | Nucleophilic substitution; solvent-dependent |
| Solvent-free N-alkylation (imidazole + tert-butyl chloroacetate) | Imidazole, tert-butyl chloroacetate, K2CO3, 0–60 °C, no solvent | 66 (ester intermediate) | >99 (final salt) | Environmentally friendly; easy work-up |
| Hydrolysis and salt formation | Aqueous hydrolysis, HCl addition, 90 °C | 90+ | >99 | Conversion to hydrochloride salt |
| Piperidine ring synthesis | Organozinc reagents, Cu catalysis, NaH cyclization | 55–85 | High | Stereoselective; used for substituted piperidines |
Notes on Reaction Optimization and Impurity Control
- The molar ratio of alkylating agents is critical; excess haloester can lead to di-alkylation impurities.
- Choice of base influences reaction selectivity and impurity formation; potassium carbonate and potassium hydroxide are commonly used.
- Reaction temperature and time must be optimized to balance conversion and minimize side reactions.
- Solvent-free methods reduce hazardous waste and simplify product isolation.
- Purification typically involves filtration, recrystallization, or chromatographic techniques to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its piperidine ring substituted with a 2-methyl-1H-imidazole moiety. This structural configuration contributes to its biological activity, making it a focus for various research applications. The empirical formula is with a molecular weight of approximately 238.16 g/mol .
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent due to its interactions with biological targets:
- Antidepressant Activity : Studies have suggested that compounds with similar imidazole-piperidine structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Properties : Research indicates that derivatives of piperidine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may serve as a lead structure for developing novel anticancer agents .
Neurological Research
The compound's ability to cross the blood-brain barrier makes it an interesting candidate for neurological studies:
- Cognitive Enhancement : There is ongoing research into the use of similar compounds for enhancing cognitive functions and memory, potentially offering therapeutic avenues for neurodegenerative diseases .
- Anxiolytic Effects : Preliminary studies suggest that compounds containing imidazole rings may exhibit anxiolytic properties, providing a basis for further exploration in anxiety disorder treatments .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which 4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-methylimidazole group in the target compound contrasts with the dimethoxybenzyloxyimino (13c) or dichlorobenzyl groups (6), which introduce bulkier or electron-withdrawing moieties. These differences influence melting points, solubility, and reactivity .
- Molecular Weight : The target compound’s lower molecular weight (262.18 free base) compared to 4-(diphenylmethoxy)piperidine hydrochloride (303.83) suggests enhanced bioavailability due to reduced steric hindrance .
Pharmacological and Biochemical Profiles
Imidazole-Piperidine Derivatives
- Antimicrobial Activity : Imidazole-containing compounds (e.g., those in ) often exhibit broad-spectrum antimicrobial activity. The target compound’s methylimidazole group may enhance interactions with microbial enzymes or membranes.
- CNS Modulation : Piperidine derivatives with lipophilic substituents (e.g., diphenylmethoxy in ) show affinity for serotonin or dopamine receptors. The target compound’s methylene-linked imidazole could similarly modulate neurotransmitter systems.
Piperidine-Benzyloxyimino Derivatives (13c–13g)
Compounds like 13c (Table 1) demonstrate structure-dependent bioactivity. For instance:
Biological Activity
4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride (CAS Number: 1032758-55-6) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article provides an overview of its biological activities, including antimicrobial properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈Cl₂N₃ |
| Molecular Weight | 238.17 g/mol |
| CAS Number | 1032758-55-6 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant activity. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.01 |
| Escherichia coli | 0.02 |
| Bacillus subtilis | 0.015 |
| Pseudomonas aeruginosa | 0.05 |
These results suggest that the compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with infections.
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis. Studies have shown that compounds with similar structural features often act by binding to bacterial ribosomes, thereby inhibiting protein translation .
Case Studies
Case Study 1: Efficacy Against Multidrug-resistant Strains
In a study conducted on multidrug-resistant strains of Staphylococcus aureus, the compound demonstrated significant bactericidal activity. The researchers observed that treatment with the compound led to a reduction in bacterial load in vitro and in vivo models, suggesting a promising therapeutic potential against resistant infections .
Case Study 2: Synergistic Effects with Other Antibiotics
Another investigation explored the synergistic effects of combining this compound with existing antibiotics. The results indicated enhanced efficacy when used in conjunction with beta-lactam antibiotics, leading to lower MIC values compared to when either agent was used alone .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride in laboratory settings?
- Answer: Key safety measures include:
- Inhalation: Move to fresh air; seek medical attention if symptoms persist .
- Skin contact: Remove contaminated clothing, rinse with water for 15 minutes, and consult a physician if irritation occurs .
- Eye exposure: Rinse cautiously with water for several minutes, remove contact lenses if present, and seek medical advice .
- Storage: Keep at room temperature in a tightly sealed container to avoid moisture absorption .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer: Use a combination of:
- High-Performance Liquid Chromatography (HPLC): To assess purity (≥98% by HPLC is typical for research-grade material) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the presence of the 2-methylimidazole and piperidine moieties .
- Mass Spectrometry (MS): Compare observed molecular weight (292.2 g/mol) with theoretical values .
Q. What are common chemical reactions involving this compound, and which reagents are typically used?
- Answer: The compound undergoes:
- Nucleophilic substitution: Reacts with alkyl halides or acyl chlorides at the piperidine nitrogen .
- Oxidation: Hydrogen peroxide or other oxidizing agents modify the imidazole ring .
- Reduction: Sodium borohydride reduces nitro precursors in synthetic pathways .
Advanced Research Questions
Q. How can computational methods predict synthetic pathways for this compound?
- Answer:
- Quantum chemical calculations: Identify low-energy reaction paths and transition states .
- AI-driven synthesis planning: Tools like ICReDD integrate reaction databases (e.g., Reaxys) to propose one-step routes, prioritizing precursors with high plausibility scores .
- Retrosynthetic analysis: Focus on disconnecting the imidazole-piperidine bond, leveraging known analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) .
Q. How can researchers resolve discrepancies in reported biochemical activity data?
- Answer:
- Control for environmental factors: Adjust pH (6–8) and temperature (25–37°C) to standardize assay conditions, as imidazole stability varies .
- Cross-validate with structural analogs: Compare activity against 4-(4-methylpiperazin-1-yl)aniline dihydrochloride to isolate moiety-specific effects .
- Meta-analysis: Use PubChem and NIST data to identify outliers in IC₅₀ values .
Q. What strategies optimize yield in multi-step synthesis?
- Answer:
- Stepwise purification: Isolate intermediates (e.g., imidazole precursors) via column chromatography to minimize side reactions .
- Catalyst screening: Test Pd/C or Raney nickel for hydrogenation steps to improve efficiency .
- Process simulation: Model reaction kinetics (e.g., Arrhenius parameters) to identify rate-limiting steps .
Q. How does the 2-methylimidazole moiety influence reactivity in nucleophilic substitutions?
- Answer:
- Steric effects: The methyl group at position 2 reduces accessibility to the imidazole nitrogen, favoring reactions at the piperidine nitrogen .
- Electronic effects: The imidazole ring’s electron-rich nature enhances piperidine’s nucleophilicity in polar aprotic solvents (e.g., DMF) .
Q. How to design experiments assessing environmental impact of degradation products?
- Answer:
- Hydrolysis studies: Analyze breakdown products at pH 3–10 using LC-MS to identify persistent metabolites .
- Ecotoxicology assays: Test degradation intermediates on model organisms (e.g., Daphnia magna) for acute toxicity .
- Waste treatment: Follow local regulations for disposal of halogenated byproducts (e.g., incineration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
